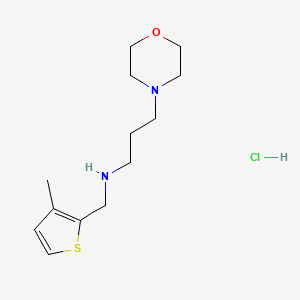

(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride

Beschreibung

Overview of (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine Hydrochloride

This compound represents a complex organic compound that incorporates both thiophene and morpholine functional groups within its molecular structure. The compound is officially designated with Chemical Abstracts Service registry number 1185294-58-9 and possesses a molecular formula of C13H23ClN2OS with a corresponding molecular weight of 290.85 grams per mole. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines as N-[(3-Methyl-2-thienyl)methyl]-3-(4-morpholinyl)-1-propanamine hydrochloride, reflecting its structural complexity and the presence of multiple functional groups.

The compound exists as a hydrochloride salt, which significantly influences its solubility characteristics and stability profile under standard laboratory conditions. The molecular structure features a central propylamine chain that serves as a linker between the 3-methylthiophene moiety and the morpholine ring system. This unique structural arrangement creates a molecule with distinct chemical properties that distinguish it from simpler thiophene or morpholine derivatives. The presence of the hydrochloride salt form enhances the compound's water solubility and facilitates its handling in aqueous chemical systems.

Chemical suppliers and research institutions have documented this compound with various synonyms and alternative nomenclature systems, including (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-yl-propyl)-amine and N-((3-methylthiophen-2-yl)methyl)-3-morpholinopropan-1-amine hydrochloride. The compound's structural complexity arises from the integration of heterocyclic systems, specifically the sulfur-containing thiophene ring and the oxygen-nitrogen containing morpholine ring, connected through a flexible propylamine bridge. This molecular architecture provides multiple sites for potential chemical interactions and modifications.

Historical Context and Discovery

The development of this compound emerged from broader research efforts focused on synthesizing hybrid compounds containing both thiophene and morpholine structural elements. Historical documentation indicates that compounds featuring pyrrolidine-2,5-dione and thiophene rings in their structures were initially developed as potential pharmaceutical agents, particularly for anticonvulsant and antinociceptive applications. The synthesis methodology for this specific compound evolved from established procedures for creating 2-(3-methylthiophen-2-yl)succinic acid derivatives, which served as key intermediates in the formation of more complex heterocyclic systems.

Research publications from 2020 demonstrate that the synthetic pathway for compounds containing 3-methylthiophene moieties involved condensation reactions with appropriate aminoalkylmorpholine compounds. The historical development of this compound can be traced to systematic efforts in medicinal chemistry to create novel molecular scaffolds that combine the pharmacological properties of thiophene derivatives with the structural benefits of morpholine-containing systems. These early investigations established the foundational synthetic methodologies that enabled the preparation of this compound.

The discovery process involved extensive exploration of reaction conditions, including temperature control and optimization of reaction times to achieve desired yields while minimizing side product formation. Historical records indicate that compounds in this chemical class were obtained as racemic mixtures with yields ranging between 31% and 86%, depending on the specific synthetic approach employed. The evolution of purification techniques, including column chromatography using dichloromethane and methanol solvent systems, played a crucial role in obtaining the compound in sufficient purity for research applications.

Documentation from chemical databases indicates that the compound gained recognition in the research community through its inclusion in specialized chemical collections focused on rare and unique molecular structures. The historical trajectory of this compound reflects broader trends in synthetic organic chemistry toward the development of hybrid molecules that incorporate multiple pharmacophoric elements within a single molecular framework.

Significance in Contemporary Chemical Research

Contemporary chemical research has recognized this compound as a valuable synthetic intermediate and research tool within multiple areas of investigation. The compound's unique structural features, combining thiophene and morpholine moieties, contribute to its significance in modern pharmaceutical research where hybrid molecules are increasingly valued for their potential to exhibit enhanced biological activities. Current research applications include its utilization in early discovery research programs, where its rare and unique chemical structure provides opportunities for exploring novel pharmacological mechanisms.

The significance of this compound in contemporary research extends to its potential applications in synthetic organic chemistry, where it serves as a building block for the development of more complex molecular architectures. Research institutions have incorporated this compound into their chemical libraries as part of collections dedicated to unique and rare chemical entities that may possess undiscovered biological or chemical properties. The morpholine-thiophene hybrid structure represents an important pharmacophoric combination that has attracted attention from researchers investigating structure-activity relationships in drug discovery programs.

Contemporary analytical techniques have enabled detailed characterization of this compound's physicochemical properties, contributing to a better understanding of its potential applications in various research contexts. The compound's molecular structure provides multiple sites for chemical modification, making it valuable for medicinal chemists seeking to develop derivatives with enhanced or modified biological activities. Current research trends emphasize the importance of hybrid molecules that combine different heterocyclic systems, positioning this compound as a representative example of modern synthetic strategies in pharmaceutical research.

The availability of this compound through specialized chemical suppliers has facilitated its incorporation into academic and industrial research programs focused on drug discovery and development. Contemporary research significance is further enhanced by the compound's potential utility in chemical biology applications, where its unique structure may enable investigations into previously unexplored biological targets or mechanisms. The compound's inclusion in chemical databases and research collections reflects its recognized value within the contemporary chemical research landscape.

Scope and Objectives of the Review

The scope of this comprehensive review encompasses a detailed examination of this compound from multiple scientific perspectives, including its chemical structure, physical properties, synthesis methodologies, and potential research applications. The primary objective involves providing researchers and chemical professionals with authoritative information regarding this compound's characteristics, enabling informed decisions about its potential utility in various research contexts. This review aims to consolidate available scientific data from multiple sources to create a comprehensive resource that addresses the current state of knowledge regarding this specific chemical entity.

A fundamental objective of this analysis involves examining the compound's molecular structure and its relationship to other members of the morpholine-thiophene hybrid compound family. The review seeks to establish clear connections between structural features and potential chemical or biological properties, providing insights that may guide future research directions. Additionally, this examination aims to identify gaps in current knowledge that may represent opportunities for future investigation and development.

The scope includes detailed analysis of synthesis methodologies and purification techniques that have been employed in the preparation of this compound, with particular attention to yield optimization and product quality considerations. This review objective encompasses evaluation of different synthetic approaches and their relative advantages, providing practical guidance for researchers seeking to prepare or utilize this compound in their investigations. The analysis also aims to examine the compound's position within broader chemical classification systems and its relationships to structurally related molecules.

An important objective involves assessment of the compound's potential applications across different research domains, including synthetic organic chemistry, medicinal chemistry, and chemical biology. The review scope encompasses examination of current research trends that may influence future applications of this compound, particularly in the context of drug discovery and development programs. Finally, this comprehensive analysis aims to provide a foundation for future research by identifying promising areas for further investigation and development of this unique chemical entity.

Eigenschaften

IUPAC Name |

N-[(3-methylthiophen-2-yl)methyl]-3-morpholin-4-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2OS.ClH/c1-12-3-10-17-13(12)11-14-4-2-5-15-6-8-16-9-7-15;/h3,10,14H,2,4-9,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMKMGASOUKQPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CNCCCN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride typically involves multiple steps, starting with the preparation of the thiophene derivative and the morpholine derivative. One common synthetic route is as follows:

Thiophene Derivative Synthesis: : The starting material, thiophene, is methylated at the 3-position to form 3-methyl-thiophene.

Morpholine Derivative Synthesis: : Morpholine is reacted with an appropriate alkyl halide to form the morpholine derivative.

Coupling Reaction: : The 3-methyl-thiophene derivative is then coupled with the morpholine derivative using a suitable amine coupling reagent.

Hydrochloride Formation: : The final product is obtained by treating the coupled product with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes and large-scale reactors to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride: can undergo various chemical reactions, including:

Oxidation: : The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: : The compound can be reduced to form the corresponding amine or thiol derivatives.

Substitution: : The compound can undergo nucleophilic substitution reactions at the morpholine ring or the thiophene ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and sodium periodate.

Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: : Sulfoxides and sulfones.

Reduction: : Amines and thiols.

Substitution: : Various substituted morpholines and thiophenes.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets in the body. Specifically, the morpholine and thiophene moieties are known to enhance biological activity through various mechanisms.

- Targeted Therapy : Research indicates that compounds with similar structures can act as inhibitors for specific enzymes or receptors involved in disease pathways, such as cancer or neurodegenerative disorders. For instance, morpholine derivatives have shown promise in modulating neurotransmitter systems and may be explored for their neuroprotective effects .

Neuropharmacology

Studies have highlighted the role of thiophene-containing compounds in neuropharmacology. The unique structure of (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride may allow it to influence neurotransmitter levels or receptor activity, thereby offering potential benefits in treating conditions like anxiety or depression.

- Case Study : A study on similar morpholine derivatives demonstrated their effectiveness in enhancing serotonin receptor activity, suggesting that this compound could exhibit comparable effects .

Antimicrobial Activity

Emerging research indicates that certain thiophene derivatives possess antimicrobial properties. The incorporation of the morpholine group may enhance these effects, making this compound a candidate for further investigation as an antimicrobial agent.

- Experimental Findings : Preliminary tests on related compounds have shown activity against various bacterial strains, including resistant strains, indicating a potential pathway for developing new antibiotics .

Wirkmechanismus

The mechanism by which (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

[3-Allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide

- Structure : Contains a thiazole core (a five-membered ring with nitrogen and sulfur) instead of thiophene, with a trifluoromethylphenyl group and a morpholine-like substituent.

- Activity: Demonstrates antiproliferative activity against leukemia, hepatocarcinoma, and lung carcinoma cells, attributed to its dual cardioprotective and anticancer properties .

- Key Difference : The thiazole ring and trifluoromethyl group enhance electrophilicity and metabolic stability compared to the thiophene-methyl group in the target compound.

(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-methyl-amine

- Structure: Features a thieno[3,2-d]pyrimidine core (a fused bicyclic system with sulfur and nitrogen) and a morpholine group.

((2R,3R)-2-Cyclohexyl-3-methyl-morpholin-4-yl)-(1-methyl-3-phenyl-propyl)-amine hydrochloride

- Structure : Shares the morpholine and hydrochloride salt features but incorporates cyclohexyl and phenyl groups instead of thiophene.

- Properties : The bulky cyclohexyl substituent likely reduces aqueous solubility compared to the target compound’s thiophene-methyl group .

Physicochemical and Functional Comparisons

Research Implications and Gaps

While structural analogues highlight the importance of morpholine and heterocyclic cores in drug design, direct comparative data (e.g., IC₅₀ values, solubility profiles) for the target compound are absent in the provided evidence. Future studies should prioritize:

Biological Screening : Testing against cancer cell lines or kinase targets to compare efficacy with analogues like the thiazole derivative .

Solubility Studies : Evaluating the impact of hydrochloride vs. hydrobromide salts on pharmacokinetics.

Synthetic Optimization : Exploring reductive amination (as in ) to generate derivatives with enhanced activity.

Biologische Aktivität

(3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article compiles findings from various studies regarding its antibacterial, antifungal, and other biological properties.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

- Molecular Formula : C12H18N2S·HCl

- Molecular Weight : 290.85 g/mol

- CAS Number : 401587-06-2

Antibacterial Activity

Recent studies have evaluated the antibacterial effects of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Klebsiella pneumoniae | 128 |

| Bacillus subtilis | 16 |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, which are known for their clinical relevance in infections .

Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. The following table summarizes its efficacy against common fungal strains:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 128 |

These results suggest that this compound may be a viable candidate for treating fungal infections .

The biological activity of this compound can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with cellular metabolism. Studies suggest that the presence of the thiophene ring enhances membrane permeability, allowing the compound to penetrate bacterial cells more effectively .

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A study involving a series of synthesized derivatives of morpholine compounds demonstrated that modifications in the thiophene structure significantly improved antimicrobial activity. The derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as novel antimicrobial agents . -

Research on Structure-Activity Relationship (SAR) :

Investigations into the structure-activity relationship revealed that substituents on the thiophene ring play a crucial role in enhancing both antibacterial and antifungal activities. Compounds with additional methyl or ethyl groups showed increased potency against resistant strains of bacteria .

Q & A

Q. What are the common synthetic routes for (3-Methyl-thiophen-2-ylmethyl)-(3-morpholin-4-YL-propyl)-amine hydrochloride?

Answer: Synthesis typically involves multi-step reactions:

- Step 1: Introduction of the morpholinopropyl group via alkylation. For example, 3-morpholin-4-ylpropylamine can be synthesized by reacting morpholine with 1-bromo-3-chloropropane under basic conditions, followed by amine protection/deprotection strategies .

- Step 2: Coupling the thiophenmethyl moiety. A thiophene derivative (e.g., 3-methylthiophene-2-carbaldehyde) may undergo reductive amination with the morpholinopropylamine intermediate.

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).

Key Methodological Considerations: - Use of POCl₃ or formic acid for dehydration steps in amidine/amine synthesis, as seen in similar thiophene-morpholine derivatives .

- Monitoring reaction progress via TLC or HPLC to ensure intermediate purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₂₁ClN₂OS) and fragmentation patterns .

- IR Spectroscopy: Confirms N-H stretches (3200–3400 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and conformation?

Answer:

- Data Collection: Single-crystal X-ray diffraction (SCXRD) using a synchrotron or laboratory source.

- Structure Solution:

Index and integrate diffraction data (e.g., Bruker D8 QUEST).

Refine using SHELXL with constraints for bond lengths/angles.

Q. How can Cremer-Pople parameters analyze the morpholine ring’s puckering dynamics?

Answer:

Q. How to resolve contradictions between crystallographic and spectroscopic data?

Answer:

- Scenario: X-ray data shows a chair conformation, while NMR suggests dynamic puckering.

- Strategies:

- Variable-Temperature NMR: Detect conformational exchange (e.g., coalescence of morpholine proton signals at elevated temperatures).

- DFT-MD Simulations: Model ring dynamics and compare with experimental NMR/SCXRD data.

- Multi-Refinement in SHELXL: Test alternative models (e.g., disordered morpholine rings) .

Q. What computational approaches predict the compound’s biological interactions?

Answer:

- Molecular Docking (AutoDock Vina, Glide): Screen against targets like GPCRs or kinases. The morpholine and thiophene moieties often engage in hydrogen bonding and π-π stacking .

- QSAR Modeling: Use descriptors (e.g., logP, polar surface area) to correlate structure with activity.

- MD Simulations (GROMACS): Assess binding stability over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.